molecular formula C17H16N2O2 B1267538 5,5-Dibenzylimidazolidine-2,4-dione CAS No. 23186-94-9

5,5-Dibenzylimidazolidine-2,4-dione

Cat. No.: B1267538
CAS No.: 23186-94-9
M. Wt: 280.32 g/mol
InChI Key: RKEFYRGLENJHMY-UHFFFAOYSA-N
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Description

5,5-Dibenzylimidazolidine-2,4-dione: is an organic compound with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.33 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring two benzyl groups attached to the 5-position of the imidazolidine ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

5,5-Dibenzylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it may interact with proteases, leading to the inhibition of protein degradation. This interaction can be crucial in studying the regulation of protein levels within cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by inhibiting or activating specific proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins. These effects can have significant implications for cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and protein levels. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, which are important to consider in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis . The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These transport mechanisms are essential for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dibenzylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dibenzylimidazolidine-2,4-dione can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of benzylamines.

    Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives.

Comparison with Similar Compounds

Uniqueness:

5,5-Dibenzylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5,5-dibenzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFYRGLENJHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283782
Record name 5,5-dibenzylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23186-94-9
Record name NSC33387
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Record name 5,5-dibenzylimidazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23186-94-9
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